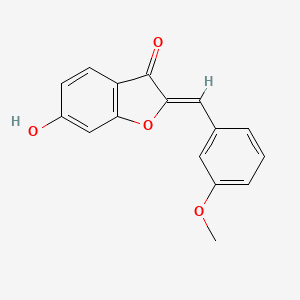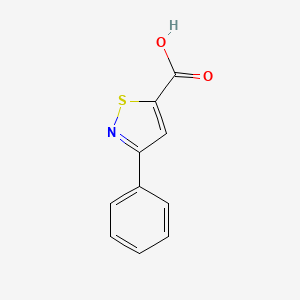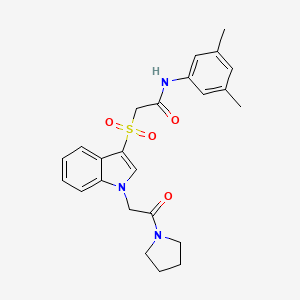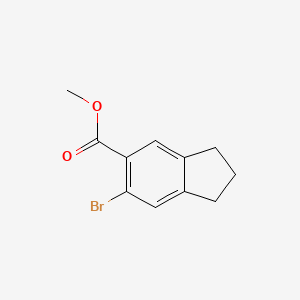![molecular formula C21H18N4O4 B2395206 N-(2,3-dihidro-1,4-benzodioxin-6-il)-1,7-dimetil-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 899399-50-9](/img/structure/B2395206.png)
N-(2,3-dihidro-1,4-benzodioxin-6-il)-1,7-dimetil-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto sintetizado ha demostrado potentes propiedades antibacterianas. Inhibe el crecimiento bacteriano al bloquear la síntesis de folato en las bacterias, específicamente al dirigirse a la enzima sintetasa de folato. Es importante destacar que no interrumpe la bioquímica del folato humano, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos antibacterianos .
- Se ha descubierto que esta molécula inhibe la formación de biopelículas bacterianas. Cabe destacar que exhibe una fuerte inhibición del crecimiento de biopelículas contra Bacillus subtilis y una actividad moderada contra Escherichia coli .
- El compuesto muestra una inhibición moderada a débil de enzimas como las colinesterasas y la lipooxigenasa. Estos efectos inhibitorios podrían tener implicaciones en diversos contextos de enfermedades .
- Los derivados N-sustituidos de este compuesto se han explorado por su potencial terapéutico en el tratamiento de la enfermedad de Alzheimer. La síntesis implica la reacción de 1,4-benzodioxan-6-amina con cloruro de 4-bromobencenosulfonilo. Se necesitan más investigaciones para evaluar su eficacia en la terapia del Alzheimer .
- Las sulfonamidas, incluido este compuesto, son conocidas inhibidoras de la anhídrasa carbónica. Al coordinarse con el catión Zn^2+ de la anhídrasa carbónica, reducen la producción de HCO3^-, que es esencial para la actividad enzimática. Los inhibidores de la anhídrasa carbónica son relevantes en el tratamiento de afecciones como la epilepsia y la osteoporosis .
- Algunos derivados de sulfonamida exhiben efectos anticancerígenos. Interfieren con el ciclo celular, particularmente en la fase G1, y actúan como inhibidores de la desacetilasa de histonas (HDAC). Estos mecanismos detienen el crecimiento de las células tumorales, lo que los convierte en candidatos potenciales para la terapia contra el cáncer .
Actividad Antibacteriana
Inhibición de Biopelículas
Inhibición Enzimática
Tratamiento Potencial para el Alzheimer
Inhibición de la Anhídrasa Carbónica
Propiedades Anticancerígenas
Mecanismo De Acción
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses .
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and the production of signaling molecules involved in inflammation and immune responses .
Biochemical Pathways
The inhibition of cholinesterases leads to an increase in acetylcholine levels, which can affect various neurological processes. On the other hand, the inhibition of lipoxygenase enzymes can disrupt the production of signaling molecules involved in inflammation and immune responses .
Pharmacokinetics
The inactive compounds are excreted through bile or feces .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterases and lipoxygenase enzymes. This can lead to changes in neurological processes due to altered acetylcholine levels and disruptions in inflammation and immune responses due to changes in signaling molecule production .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGVLOUWJSKMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2395135.png)
![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2395139.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2395146.png)
